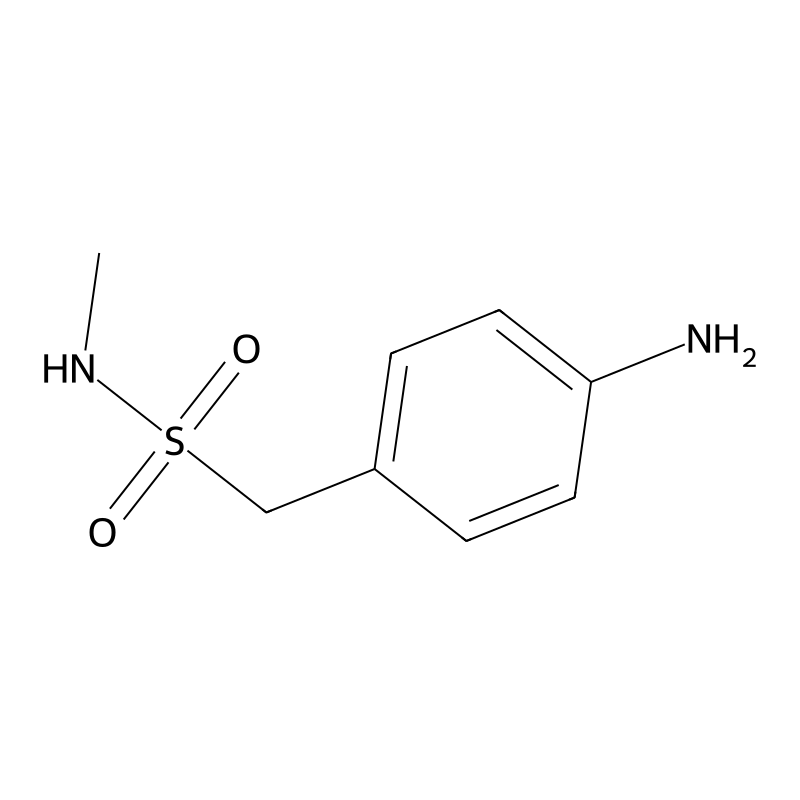

4-Amino-N-methylbenzenemethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Amino-N-methylbenzenemethanesulfonamide is an organic compound characterized by its sulfonamide functional group, which is known for its antibacterial properties. The compound has the molecular formula and a molecular weight of approximately 200.26 g/mol. Its structure includes an amino group and a methyl group attached to a benzene ring, along with a methanesulfonamide moiety. This configuration contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

- Acylation: Reaction with acyl chlorides to form N-acyl derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or sodium borohydride .

- Sulfonation: Introduction of additional sulfonyl groups under specific conditions.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

4-Amino-N-methylbenzenemethanesulfonamide exhibits notable antimicrobial activity, particularly against various bacterial strains. It has been studied for its potential use in treating infections due to its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides . The compound's safety profile indicates it may cause skin irritation or allergic reactions in some individuals, necessitating careful handling in laboratory and clinical settings .

The synthesis of 4-Amino-N-methylbenzenemethanesulfonamide can be achieved through several methods:

- Reduction of Nitro Compounds:

- Direct Amination:

- An alternative method involves the direct amination of N-methylbenzenesulfonamide with ammonia or amine derivatives under specific conditions, though this method may require optimization to achieve desired yields.

- Patented Methods:

4-Amino-N-methylbenzenemethanesulfonamide has several applications:

- Pharmaceuticals: Primarily used as an antibacterial agent in the treatment of bacterial infections.

- Research: Employed in studies investigating new antimicrobial agents and their mechanisms of action.

- Chemical Intermediates: Serves as a building block for synthesizing more complex pharmaceutical compounds.

Interaction studies involving 4-Amino-N-methylbenzenemethanesulfonamide focus on its binding affinity with bacterial enzymes involved in folate metabolism. These interactions can inform the design of more effective analogs with enhanced potency against resistant bacterial strains . Additionally, studies on drug-drug interactions are essential for understanding potential side effects when used in combination with other medications.

Several compounds share structural similarities with 4-Amino-N-methylbenzenemethanesulfonamide, exhibiting varying degrees of biological activity and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfamethoxazole | C10H11N3O3S | Commonly used antibiotic; longer half-life |

| Trimethoprim | C14H18N4O3 | Often combined with sulfamethoxazole for synergistic effects |

| 4-Aminobenzenesulfonamide | C6H8N2O2S | Simpler structure; used as a precursor in various syntheses |

These compounds highlight the unique position of 4-Amino-N-methylbenzenemethanesulfonamide within the sulfonamide class, particularly regarding its specific applications and interaction profiles.

XLogP3

GHS Hazard Statements

H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (11.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard